molecular formula C15H17NO3 B8344239 3-Methoxy-4-(2-methoxybenzyloxy)aniline

3-Methoxy-4-(2-methoxybenzyloxy)aniline

Cat. No.: B8344239
M. Wt: 259.30 g/mol
InChI Key: ZXXLBGFAPRYGTD-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-methoxybenzyloxy)aniline is a synthetic aniline derivative of interest in medicinal chemistry and biochemical research. This compound features a methoxy-substituted aniline core further functionalized with a 2-methoxybenzyloxy group, a structure often explored in the development of novel bioactive molecules. Based on its structural analogy to other methoxy-substituted anilines, this compound serves as a versatile chemical building block. Its primary application is as a key synthetic intermediate in the design and synthesis of more complex organic molecules, such as Schiff bases, which are known for their diverse biological activities and utility in coordination chemistry . Furthermore, the structural motif of a methoxy-substituted aniline is frequently investigated in the context of enzyme inhibition. Specifically, similar compounds are studied for their potential as tyrosinase inhibitors . Tyrosinase is a copper-containing enzyme critical in the melanin synthesis pathway, and its inhibitors are relevant for research in dermatology, cosmetics (as depigmentation agents), and food science (as antibrowning compounds) . The mechanism of action for such inhibitors often involves interaction with the dinuclear copper active site of the enzyme, and the methoxy-benzyloxy substitution pattern on the aniline ring may contribute to these binding interactions . Researchers value this compound for its potential in structure-activity relationship (SAR) studies aimed at developing new therapeutic and industrial enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-methoxy-4-[(2-methoxyphenyl)methoxy]aniline

InChI

InChI=1S/C15H17NO3/c1-17-13-6-4-3-5-11(13)10-19-14-8-7-12(16)9-15(14)18-2/h3-9H,10,16H2,1-2H3

InChI Key

ZXXLBGFAPRYGTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=C(C=C(C=C2)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituted anilines differ in substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
3-Methoxy-4-(3-morpholinopropoxy)aniline 3-methoxy, 4-(3-morpholinopropoxy) C₁₄H₂₂N₂O₃ 278.34 Anticancer drug synthesis (gefitinib)
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline 3-methoxy, 4-(4-methylpiperazinyl) C₁₂H₁₉N₃O 221.30 Kinase inhibitors (STK33)
4-(3-Methoxy-4-methylphenoxy)aniline 4-(3-methoxy-4-methylphenoxy) C₁₄H₁₅NO₂ 229.27 Agrochemical intermediates
3-Methoxy-4-methylaniline 3-methoxy, 4-methyl C₈H₁₁NO 137.18 Industrial chemical precursor
3-Methoxy-4-(2-(pyridin-4-yl)ethoxy)aniline 3-methoxy, 4-(pyridin-4-yl-ethoxy) C₁₄H₁₆N₂O₂ 244.29 Antimalarial research

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and stabilize intermediates, whereas chloro or nitro groups (electron-withdrawing) enhance electrophilic substitution reactivity .
  • Biological Activity : Piperazinyl and morpholinyl substituents (e.g., in STK33 inhibitors) improve target binding affinity and pharmacokinetics . Pyridinyl ethoxy groups () may enhance antimalarial activity by increasing membrane permeability.

Trends :

  • Reductive Amination: NaBH₄/I₂ in methanol is effective for secondary amine synthesis ().
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1.5 hours for STK33 inhibitor intermediates) .

Physical and Chemical Properties

  • Melting Points : Derivatives with rigid substituents (e.g., triazine in ) exhibit higher melting points (79–82°C) due to crystalline packing.
  • Solubility : Methoxy and piperazinyl groups enhance water solubility, critical for drug bioavailability .
  • Crystallography : Orthorhombic crystal systems (e.g., 4-methoxy-N-(2-nitrobenzylidene)aniline in ) highlight structural rigidity imparted by nitro groups .

Q & A

Q. What are the established methods for synthesizing 3-Methoxy-4-(2-methoxybenzyloxy)aniline?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Methoxybenzylation : Reacting 3-methoxy-4-hydroxyaniline with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials.

  • Key Variables : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios influence yields. Typical yields range from 55–70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and benzyloxy groups). Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), while methoxy groups resonate at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₇NO₃, calculated 271.12 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., para vs. ortho substitution) .

Q. What are the primary chemical reactions involving this compound?

  • Methodological Answer :
  • Oxidation : The aniline group can be oxidized to nitroso or nitro derivatives using H₂O₂/FeCl₃, but steric hindrance from the benzyloxy group may slow kinetics .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position of the aromatic ring due to directing effects of methoxy and benzyloxy groups .
  • Reductive Alkylation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines while preserving methoxy groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data for regiochemical assignments be resolved?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in the benzyloxy substituent .
  • NOESY/ROESY : Identifies spatial proximity between methoxy protons and aromatic protons to confirm substitution patterns .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 3-Methoxy-4-(morpholin-4-yl)aniline) helps validate assignments .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protecting the amine group (e.g., acetylation) prevents side reactions during benzyloxy group introduction .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization .
  • Catalyst Screening : Pd-based catalysts improve hydrogenation efficiency in reductive steps (yield increase from 60% to 85%) .

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